molecular formula C18H24N2O3 B2991329 N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide CAS No. 2411196-26-2

N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide

Cat. No. B2991329
CAS RN: 2411196-26-2
M. Wt: 316.401
InChI Key: XJSQEOAQSFDGGF-UHFFFAOYSA-N
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Description

N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMMP is a member of the enamide family and has been found to have promising properties in various fields of research.

Mechanism Of Action

The mechanism of action of N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been found to disrupt bacterial cell membranes, leading to bacterial cell death.
Biochemical and Physiological Effects:
N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been found to disrupt bacterial cell membranes, leading to bacterial cell death. N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide in lab experiments is that it has been found to have promising therapeutic properties in various fields of research. It has also been found to have low toxicity, making it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide. One direction is to further investigate its anti-cancer properties and its potential use in cancer treatment. Another direction is to study its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide involves the reaction of 2-methoxy-6-methylbenzylamine and 3-oxoazepane-2-carboxylic acid, followed by the addition of prop-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide.

Scientific Research Applications

N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide has been found to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide has been found to inhibit the growth of cancer cells and has been studied for its potential use in cancer treatment. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide has also been found to have antibacterial properties and has been studied for its potential use in developing new antibiotics.

properties

IUPAC Name

N-[(2-methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-4-17(21)20(15-9-5-6-11-19-18(15)22)12-14-13(2)8-7-10-16(14)23-3/h4,7-8,10,15H,1,5-6,9,11-12H2,2-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSQEOAQSFDGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)CN(C2CCCCNC2=O)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide

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